Cas no 1605-17-0 (1-Bromo-4-cyclohex-1-en-1-ylbenzene)

1-Bromo-4-cyclohex-1-en-1-ylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-4-(cyclohex-1-en-1-yl)benzene
- ALBB-023302
- EN300-245373
- ISODRHQFKANYIX-UHFFFAOYSA-N
- p-(1-cyclohexenyl)-phenylbromide
- 1-Bromo-4-(1-cyclohexen-1-yl)benzene
- 1-bromo-4-(cyclohexen-1-yl)benzene
- CS-0213174
- 4'-Bromo-2,3,4,5-tetrahydro-1,1'-biphenyl
- 890-476-3
- LS-07312
- 1-bromo-4-cyclohex-1-en-1-ylbenzene
- FB131196
- 1605-17-0
- Z56759785
- MFCD01035660
- H33946
- SCHEMBL1773230
- AKOS003351927
- Benzene, 1-bromo-4-(1-cyclohexen-1-yl)-
- 1-Bromo-4-cyclohex-1-en-1-ylbenzene
-
- MDL: MFCD01035660
- Inchi: InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
- InChI Key: ISODRHQFKANYIX-UHFFFAOYSA-N
- SMILES: c1cc(ccc1C2=CCCCC2)Br
Computed Properties
- Exact Mass: 236.02006g/mol
- Monoisotopic Mass: 236.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 5.2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 291.9±29.0 °C at 760 mmHg
- Flash Point: 129.5±18.7 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-Bromo-4-cyclohex-1-en-1-ylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-4-cyclohex-1-en-1-ylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245373-0.25g |
1-bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 95% | 0.25g |
$40.0 | 2024-06-19 | |
Enamine | EN300-245373-0.5g |
1-bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 95% | 0.5g |
$62.0 | 2024-06-19 | |
Enamine | EN300-245373-0.05g |
1-bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-245373-0.1g |
1-bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 95% | 0.1g |
$27.0 | 2024-06-19 | |
A2B Chem LLC | AI37794-5g |
1-Bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 97% | 5g |
$271.00 | 2024-04-20 | |
A2B Chem LLC | AI37794-1g |
1-Bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 97% | 1g |
$97.00 | 2024-04-20 | |
1PlusChem | 1P00HZ2A-2.5g |
Benzene, 1-bromo-4-(1-cyclohexen-1-yl)- |
1605-17-0 | 95% | 2.5g |
$228.00 | 2024-06-20 | |
1PlusChem | 1P00HZ2A-500mg |
Benzene, 1-bromo-4-(1-cyclohexen-1-yl)- |
1605-17-0 | 95% | 500mg |
$135.00 | 2024-06-20 | |
1PlusChem | 1P00HZ2A-1g |
Benzene, 1-bromo-4-(1-cyclohexen-1-yl)- |
1605-17-0 | 97% | 1g |
$81.00 | 2025-02-28 | |
Enamine | EN300-245373-2.5g |
1-bromo-4-(cyclohex-1-en-1-yl)benzene |
1605-17-0 | 95% | 2.5g |
$140.0 | 2024-06-19 |
1-Bromo-4-cyclohex-1-en-1-ylbenzene Related Literature
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1. Comparison of the π*+dδ and π*/f(n 2) methods for the evaluation of solvent polarity effect in chemical reactivity
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2. Complexes of organoaluminium compounds. Part VI. Crystal and molecular structures of cis- and trans-cyclotri-μ-methylamido-tris(dimethylaluminium) and of cyclodi-μ-dimethylamido-bis(dimethylaluminium)G. M. McLaughlin,G. A. Sim,J. D. Smith J. Chem. Soc. Dalton Trans. 1972 2197
Additional information on 1-Bromo-4-cyclohex-1-en-1-ylbenzene
Introduction to 1-Bromo-4-cyclohex-1-en-1-ylbenzene (CAS No. 1605-17-0)
1-Bromo-4-cyclohex-1-en-1-ylbenzene, with the CAS number 1605-17-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclohexenyl group. The combination of these functional groups imparts specific reactivity and physical properties that make it an attractive starting material for a wide range of chemical transformations.
The synthesis of 1-Bromo-4-cyclohex-1-en-1-ylbenzene has been extensively studied, and several efficient methods have been developed to produce this compound. One common approach involves the bromination of 4-cyclohexenylbenzene using N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. This method provides high yields and excellent regioselectivity, making it a preferred choice for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as the use of microwave-assisted reactions and catalytic systems that minimize waste and energy consumption.
In the context of pharmaceutical research, 1-Bromo-4-cyclohex-1-en-1-ylbenzene has shown promise as an intermediate in the synthesis of bioactive molecules. Its bromine substituent can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can modulate the biological activity of the resulting compounds. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the synthesis of a series of 4-cyclohexenylbenzene derivatives with enhanced selectivity towards specific protein targets, which could lead to the development of novel therapeutic agents.
Beyond its applications in drug discovery, 1-Bromo-4-cyclohex-1-en-1-ylbenzene has also found utility in materials science. The presence of the cyclohexenyl group imparts unique mechanical and thermal properties to polymers derived from this compound. Research has shown that copolymers containing this monomer exhibit improved tensile strength and thermal stability, making them suitable for use in high-performance materials such as coatings, adhesives, and composites. Additionally, the bromine substituent can be used as a reactive site for post-polymerization modifications, allowing for the fine-tuning of material properties through controlled chemical reactions.
The physical properties of 1-Bromo-4-cyclohex-1-en-1-ylbenzene are well-documented and contribute to its versatility in various applications. It is a colorless liquid with a boiling point around 220°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it easy to handle and process in laboratory settings and industrial applications.
In terms of safety and handling, while 1-Bromo-4-cyclohex-1-en-1-ylbenzene is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and adequate ventilation should be provided to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
The ongoing research into 1-Bromo-4-cyclohex-1-en-1-ylbenzene continues to uncover new applications and potential uses. For example, recent studies have explored its role as a building block in supramolecular chemistry, where its unique structural features enable the formation of complex molecular assemblies with tailored functionalities. These assemblies have shown promise in areas such as drug delivery systems and molecular sensors.
In conclusion, 1-Bromo-4-cyclohex-1-en-1-ylbenzene (CAS No. 1605-17-0) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in fields such as pharmaceuticals, materials science, and synthetic chemistry.
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